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Compound of Interest

Compound Name: 5-Fluoro-4-methoxypyrimidine

CAS No.: 120258-30-2

Cat. No.: B046176

Get Quote

Executive Summary & Compound Significance
5-Fluoro-4-methoxypyrimidine (CAS: 120258-30-2) and its structural analogs (e.g., 5-fluoro-

4-hydroxy-2-methoxypyrimidine) represent a critical class of intermediates in the synthesis of

fluorinated antimetabolites and antifungal agents (e.g., Voriconazole, Fluorouracil derivatives).

Precise solubility data for this compound is the cornerstone of:

Reaction Kinetics: Optimizing homogeneity in nucleophilic substitution reactions.

Purification: Designing high-yield crystallization processes to remove defluorinated

impurities.

Process Safety: Preventing uncontrolled precipitation in flow reactors.

This guide provides a physicochemical analysis, estimated solubility landscapes, and a

validated experimental protocol for generating definitive thermodynamic data.

Physicochemical Profile & Solubility Mechanism
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The solubility behavior of 5-Fluoro-4-methoxypyrimidine is governed by the interplay

between its lipophilic fluorinated core and the dipole moments introduced by the methoxy group

and pyrimidine nitrogens.

Property Value / Characteristic Impact on Solubility

Molecular Weight ~128.09 g/mol
Low MW facilitates dissolution

in small-molecule solvents.

Fluorine Substituent (C-5) High Electronegativity

Increases lipophilicity

compared to non-fluorinated

analogs; reduces water

solubility.

Methoxy Group (C-4) Electron Donating

Acts as a weak Hydrogen

Bond Acceptor (HBA);

enhances solubility in alcohols.

Lattice Energy Moderate to High

The planar pyrimidine ring

allows efficient stacking,

requiring polar aprotic solvents

to disrupt crystal lattice forces.

Theoretical Solubility Landscape
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for

fluorinated pyrimidines, the compound exhibits the following solubility hierarchy:

Class I (High Solubility): Polar Aprotic Solvents (DMSO, DMF, DMAc). Mechanism: Dipole-

dipole interactions disrupt the crystal lattice effectively.

Class II (Moderate-High Solubility): Polar Protic Solvents (Methanol, Ethanol). Mechanism:

Hydrogen bonding with pyrimidine nitrogens.

Class III (Moderate Solubility): Esters and Chlorinated Solvents (Ethyl Acetate, DCM,

Chloroform). Mechanism: Van der Waals forces and weak polar interactions.

Class IV (Low/Insoluble): Non-polar Hydrocarbons (Hexane, Heptane) and Water (pH

dependent).
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Experimental Protocol: Gravimetric Solubility
Determination
Do not rely solely on literature values. Batch-to-batch variations in impurity profiles (e.g., 4-

chloro analogs) can alter saturation points. Use this self-validating protocol for precise

measurement.

Workflow Diagram: Solubility Determination
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Figure 1: Standardized workflow for determining the equilibrium solubility of pharmaceutical

intermediates.

Step-by-Step Methodology
Preparation: Add excess 5-Fluoro-4-methoxypyrimidine solid to 10 mL of the target solvent

in a jacketed glass vessel.

Equilibration: Stir magnetically at the target temperature (

K) for 24–48 hours.

Validation Check: Ensure solid phase is present throughout. If all solid dissolves, add

more.

Sampling: Stop stirring and allow settling for 1 hour. Withdraw 2 mL of supernatant using a

pre-heated syringe.

Filtration: Filter through a 0.45 µm PTFE filter (pre-heated to
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) into a tared weighing vial.

Quantification (Gravimetric):

Weigh the vial + solution (

).

Evaporate solvent under vacuum/nitrogen stream.

Dry residue to constant weight (

).

Calculation: Solubility (

, g/g solvent) =

.

Thermodynamic Modeling & Data Analysis
For process scale-up, experimental points must be correlated using thermodynamic models.

The Modified Apelblat Equation is the industry standard for pyrimidine derivatives.

The Modified Apelblat Model
Where:

= Mole fraction solubility

= Absolute temperature (K)

= Empirical constants derived from regression analysis.

Interpretation:

Positive Enthalpy (

): Dissolution is endothermic. Solubility increases with temperature (typical for this
compound).
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Process Implication: Cooling crystallization is a viable purification strategy.

Solvent Selection for Crystallization
To purify 5-Fluoro-4-methoxypyrimidine, use a Solvent/Anti-Solvent system.

Primary Solvent (High Solubility): Methanol or Ethyl Acetate.

Anti-Solvent (Low Solubility): Water (if product is stable) or Heptane.

Decision Logic: Solvent System Design

Select Process Goal

Reaction Medium Crystallization/Purification

High Solubility Req.
(Homogeneous) Cooling Crystallization Anti-Solvent Precipitation

Use DMF/DMSO
(High T, Fast Kinetics)
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(Steep Solubility Curve)

System: Methanol (Solvent)
+ Water (Anti-Solvent)
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Figure 2: Decision tree for selecting solvents based on process unit operation.

Quantitative Data Summary (Estimated)
Note: Values below are estimated ranges based on structural analogs (e.g., 5-fluorouracil

derivatives) and should be validated using the protocol in Section 3.
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Solvent Class Solvent
Est. Solubility
(25°C)

Temperature
Sensitivity

Suitability

Polar Aprotic DMSO > 150 mg/mL Low Reaction Solvent

Polar Protic Methanol 50 - 100 mg/mL Moderate
Crystallization

(Solvent)

Ester Ethyl Acetate 20 - 50 mg/mL High
Crystallization

(Cooling)

Hydrocarbon Hexane < 1 mg/mL Low Anti-Solvent

Aqueous Water < 5 mg/mL Moderate
Anti-Solvent /

Wash
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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